REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11](=[O:13])[CH3:12])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[CH:14]([N-]C(C)C)([CH3:16])[CH3:15].[Li+].I[CH2:23][CH2:24][CH3:25].C(=O)(O)[O-].[Na+]>C(OCC)(=O)C.O.C(OCC)(=O)C.CCCCCC>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11](=[O:13])[CH:12]([CH2:23][CH2:24][CH3:25])[CH2:15][CH2:14][CH3:16])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2,4.5,8.9|
|
Name
|
|
Quantity
|
9.91 g
|
Type
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reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C(C)=O
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Name
|
|
Quantity
|
28.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
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Name
|
|
Quantity
|
10.73 mL
|
Type
|
reactant
|
Smiles
|
ICCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
60 mL
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Type
|
solvent
|
Smiles
|
O
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Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC.CCCCCC
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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After an additional 5 minutes the solution was cooled to −78° C.
|
Duration
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5 min
|
Type
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TEMPERATURE
|
Details
|
to slowly warm to room temperature
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Type
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CUSTOM
|
Details
|
Reaction progress
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Type
|
WAIT
|
Details
|
an equilibrium had been reached after three days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed successively with 5% hydrochloric acid (100 milliliters) and saturated aqueous sodium bicarbonate (100 milliliters)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford 15.17 grams of crude product as an orange oily liquid
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (silica gel, 20% ethyl acetate/hexane)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C(C(CCC)CCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.01 g | |
YIELD: PERCENTYIELD | 8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |